molecular formula C10H16IN B1210621 Benzyltrimethylammonium iodide CAS No. 4525-46-6

Benzyltrimethylammonium iodide

Cat. No. B1210621
CAS RN: 4525-46-6
M. Wt: 277.14 g/mol
InChI Key: LRRJQNMXIDXNIM-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium iodide (BTI) is a quaternary ammonium salt composed of a benzyl group and trimethylammonium cation, with an iodide anion. It is a colorless, water-soluble solid that is widely used in the synthesis of organic compounds and in scientific research. BTI has a wide range of applications, including in the synthesis of pharmaceuticals and in the development of new materials.

Scientific Research Applications

Corrosion Inhibition

Benzyltrimethylammonium iodide (BTAI) has been identified as a significant corrosion inhibitor for steel in phosphoric acid environments. Its inhibitive properties were explored through various methods, including weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. The study found BTAI to be a good inhibitor, adhering to the Langmuir adsorption isotherm and acting as a mixed-type inhibitor. The effectiveness of BTAI in corrosion prevention was further supported by SEM imaging results (Li, Deng, & Fu, 2011).

Chemical Synthesis and Reactions

This compound has been used in chemical reactions, particularly in the production of tertiary amines through a rearrangement process with organolithium compounds. This process yielded significant amounts of α,N,N-trimethylbenzylamine and o,N,N-trimethylbenzylamine (Lepley & Becker, 1965). Additionally, benzyltrimethylammonium dichloroiodate (BTMA·ICl2), a derivative of this compound, has been recommended as an effective iodinating reagent for phenolic units in calix[4]arenes (Klenke & Friedrichsen, 1998).

Electrochemical Studies

In electrochemical research, this compound has played a role in the study of the reduction of benzyl halides. For instance, its reduction in acetonitrile was examined, yielding insights into the intermediacy of carbanion and radical processes (Koch, Henne, & Bartak, 1987).

Anion-Exchange Membranes

In the field of polymer science, benzyltrimethylammonium functionalities, as found in this compound, have been studied for their stability in anion-exchange membranes. This research is crucial for applications in platinum-free fuel cells (Nunez & Hickner, 2013).

Mechanism of Action

Target of Action

Benzyltrimethylammonium iodide primarily targets benzyl quaternary ammonium salts . It also acts as a corrosion inhibitor for steel in phosphoric acid .

Mode of Action

This compound undergoes a rearrangement reaction known as the Sommelet–Hauser rearrangement . The benzylic methylene proton is acidic and deprotonation takes place to produce the benzylic ylide . This ylide is in equilibrium with a second ylide that is formed by deprotonation of one of the ammonium methyl groups . Though the second ylide is present in much smaller amounts, it undergoes a 2,3-sigmatropic rearrangement because it is more reactive than the first one and subsequent aromatization to form the final product .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Sommelet–Hauser rearrangement . This rearrangement reaction of benzyl quaternary ammonium salts leads to the formation of a new alkyl group in the aromatic ortho position .

Pharmacokinetics

It is known that the compound’s adsorption obeys theLangmuir adsorption isotherm , which suggests that it may have a monolayer adsorption process.

Result of Action

The result of the action of this compound is the formation of the o-methyl derivative of N,N-dimethylbenzylamine . It also shows good inhibitive ability against the corrosion of cold rolled steel in phosphoric acid .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor is dependent on the concentration of the phosphoric acid solution

Safety and Hazards

Benzyltrimethylammonium iodide is considered hazardous. It is toxic if swallowed or in contact with skin . When heated to decomposition, it emits very toxic fumes of NOx, NH3, and I .

Biochemical Analysis

Biochemical Properties

Benzyltrimethylammonium iodide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the EmrE protein in bacterial membranes, influencing the protein’s function . The nature of these interactions often involves ionic and hydrophobic interactions, which stabilize the transition states of biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can disrupt membrane integrity, leading to altered cell signaling and metabolic processes . Additionally, it can affect the expression of genes involved in stress responses and metabolic pathways, thereby modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. One well-documented mechanism is the Sommelet-Hauser rearrangement, where this compound undergoes a rearrangement in the presence of sodium amide to yield N,N-dimethylbenzylamine . This reaction involves the formation of a benzylic ylide intermediate, which undergoes a 2,3-sigmatropic rearrangement. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular functions, including changes in cell viability and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic effects. For instance, high doses of this compound can lead to cellular toxicity, manifesting as cell death or impaired cellular functions . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of N,N-dimethylbenzylamine through the Sommelet-Hauser rearrangement . Additionally, this compound can affect the levels of metabolites involved in energy production and stress responses, thereby modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. For instance, it has been observed to localize in bacterial membranes, where it interacts with membrane proteins and affects their function . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the bacterial membrane, where it interacts with membrane proteins and modulates their activity . This localization is essential for its role in biochemical reactions and cellular processes.

properties

IUPAC Name

benzyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRJQNMXIDXNIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-24-9 (Parent)
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID60884085
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4525-46-6
Record name Benzyltrimethylammonium iodide
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name BENZYLTRIMETHYLAMMONIUM IODIDE
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benzyltrimethylammonium iodide interact with the acetylcholine receptor and what are the downstream effects?

A: this compound acts as an acetylcholine agonist, meaning it mimics the action of acetylcholine at the nAChR. While it can bind to the receptor, it does not induce the same conformational changes required for efficient channel opening, leading to a blockade of the receptor's normal function [, , , ]. This interaction is crucial for studying the receptor's pharmacology and for understanding neuromuscular transmission.

Q2: What is the structural characterization of this compound?

A2: this compound is a quaternary ammonium salt with the following characteristics:

    Q3: Which amino acid residues are crucial for the binding of this compound to the acetylcholine receptor?

    A: Research using affinity labeling techniques has identified that this compound, specifically its derivative 4-(N-maleimido)this compound (MBTA), binds to a region near cysteine residues 192 and 193 on the alpha subunit of the nAChR [, , ]. This suggests that these cysteine residues are critical for the binding and activity of this compound and related compounds.

    Q4: Can the binding of this compound be modulated?

    A: Yes, research shows that the binding of this compound is sensitive to the oxidation state of the acetylcholine receptor. For instance, reducing agents like dithiothreitol enhance the binding of MBTA [, ], while prior alkylation with MBTA itself can inhibit the binding of α-bungarotoxin, a snake venom toxin that also targets the acetylcholine receptor []. This indicates the importance of the receptor's redox state for ligand binding.

    Q5: How is this compound used in research to study the acetylcholine receptor?

    A5: this compound serves as a valuable tool for researchers in several ways:

    • Affinity Labeling: The derivative MBTA is used to identify and characterize the acetylcholine binding site on the receptor [, ].
    • Probing Receptor Structure-Function: By studying the effects of this compound and its derivatives on receptor function, researchers gain insights into the relationship between receptor structure and its physiological roles [, , ].
    • Developing New Drugs: Understanding the interaction of this compound with the acetylcholine receptor can guide the development of novel therapeutics targeting this receptor for various neurological and muscular disorders [].

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